molecular formula C23H32N6 B1681344 Toreforant CAS No. 952494-46-1

Toreforant

Cat. No. B1681344
M. Wt: 392.5 g/mol
InChI Key: FCRFVPZAXGJLPW-UHFFFAOYSA-N
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Description

Toreforant is an orally active histamine H4 receptor antagonist . It has been studied for various health conditions .


Molecular Structure Analysis

Toreforant has a molecular formula of C23H32N6 and a molecular weight of 392.5 g/mol . The IUPAC name is 5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine .


Physical And Chemical Properties Analysis

Toreforant has a molecular weight of 392.5 g/mol . The exact physical and chemical properties of Toreforant are not detailed in the available resources.

Scientific Research Applications

Eosinophilic Asthma

Toreforant, as a histamine H4 receptor antagonist, was evaluated in a phase 2a study for its efficacy and safety in patients with eosinophilic, persistent asthma. The study involved 162 patients randomized to receive either placebo or toreforant. The primary endpoint was the change in pre-bronchodilator percent-predicted forced expiratory volume. However, the study concluded that toreforant did not provide a therapeutic benefit in this patient population (Kollmeier et al., 2018).

Rheumatoid Arthritis

Toreforant's molecular mechanism of action was investigated in patients with active rheumatoid arthritis (RA) in a phase 2 study. Patients with active RA despite methotrexate treatment were given toreforant. The study aimed to assess the effects of toreforant on different proteins and mRNA transcripts in synovial biopsy and serum samples. While no clear biomarker signals were identified, modest associations between biomarkers and clinical response were observed. However, the study's small sample size necessitates cautious interpretation of these findings (Boyle et al., 2019).

Plaque Psoriasis

A phase 2 multicenter, randomized, double-blind, placebo-controlled trial explored the efficacy and safety of toreforant in treating moderate-to-severe plaque psoriasis. Patients were treated with varying doses of toreforant or placebo for 12 weeks. The primary efficacy endpoints were the proportions of patients achieving significant improvement in the Psoriasis Area and Severity Index and the Investigator's Global Assessment. The study concluded that while toreforant efficacy was greater than placebo, it did not meet predefined success criteria (Frankel et al., 2018).

properties

IUPAC Name

5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6/c1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18/h12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRFVPZAXGJLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336756
Record name Toreforant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toreforant

CAS RN

952494-46-1
Record name Toreforant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952494461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toreforant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12522
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Toreforant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOREFORANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6LA7G393X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 100 L glass-lined reactor, sodium metabisulfite (Na2S2O5) (1.96 kg, 9.79 mol) was dissolved in purified water (54.63 kg), followed by the addition of 3,5-dimethyl-1,2-benzenediamine-2HCl (2.07 kg, 9.86 mol) and the resultant mixture stirred at about 20-25° C. to effect solution. Next, concentrated hydrochloric acid (1.65 kg, 16.79 mol) was added, followed by addition of 4-methyl-2-((3-(1-methylpiperidin-4-yl)propyl)amino)pyrimidine-5-carbaldehyde, prepared as in STEP B above (2.74 kg, 9.79 mol) and the resultant mixture stirred at about 23-27° C. to effect solution. The resultant mixture was heated to about 57-62° C. and monitored for completion by HPLC. The reaction mixture was cooled to about 20-25° C. and then half of the volume (˜30 L) was then added, via a metering pump, to a stirring 50 L glass reactor system containing a solution of potassium carbonate (3.9 kg, 28.2 mol) dissolved in purified water (15 kg), resulting in the formation of a precipitate. The precipitated product was stirred for ˜1 h and then allowed to settle. The clear supernatant (˜20 L) was removed from the top of the 50 L reactor system and purified water (˜20 kg) was added. The resultant mixture was stirred for 10 min, filtered, washed with water (13 kg) and dried at 35-40° C. under vacuum to yield solid [5-(4,6-dimethyl-1H-benzoimidazol-2-yl)-4-methyl-pyrimidin-2-yl]-[3-(1-methyl-piperidin-4-yl)-propyl]-amine, compound 2. MS: [M+H]+=393, 1H NMR (600 MHz, Methanol-d6) δ, 1.38-1.43 (m, 2H), 1.43-1.52 (m, 2H), 1.53-1.61 (br m, 1H), 1.64-1.71 (m, 2H), 1.90-1.96 (br m, 2H), 2.42 (s, 3H), 2.53 (s, 3H), 2.54 (s, 3H), 2.74 (s, 3H), 2.78-2.86 (br m, 2H), 3.15-3.36 (m, 2H), 3.36-3.47 (m, 2H) 4.35 (s, 1H), 6.90 (s, 1H), 7.20 (s, 1H), 8.44 (br s, 1H).
Name
Quantity
15 kg
Type
solvent
Reaction Step One
Quantity
1.96 kg
Type
reactant
Reaction Step Two
Name
Quantity
54.63 kg
Type
solvent
Reaction Step Two
Quantity
2.07 kg
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.65 kg
Type
reactant
Reaction Step Five
Name
4-methyl-2-((3-(1-methylpiperidin-4-yl)propyl)amino)pyrimidine-5-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Seven
[Compound]
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resultant mixture
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0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a 4 mL vial were added 3,5-dimethyl-benzene-1,2-diamine.2HCl (69 mg, 0.33 mmol), 4-methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbaldehyde (92 mg, 0.33 mmol), 2,3-dichloro-5,6-dicyano-p-benzoquinone (75 mg, 0.33 mmol), and DMF (2 mL). After addition of triethylamine (0.09 mL, 0.66 mmol), the resultant mixture was stirred for 5 hours at room temperature. The resultant mixture was then diluted with 1N NaOH (7.5 mL) and dichloromethane (7.5 mL). The organic layer was concentrated and purified by flash chromatography to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbaldehyde
Quantity
92 mg
Type
reactant
Reaction Step Two
Quantity
75 mg
Type
reactant
Reaction Step Three
Quantity
0.09 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
resultant mixture
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0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Six
Quantity
7.5 mL
Type
solvent
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a 2 L Erlenmeyer flask were added 3,5-dimethyl-benzene-1,2-diamine.2HCl (54.85 g, 262.3 mmol) and Na2S2O5 (64.82 g, 341.0 mmol), as well as 4-methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbaldehyde (prepared as in Example 3 above) (72.5 g, 262.3 mmol) in DMF (725 mL). After addition of triethylamine (73.1 mL, 524.6 mmol), the resultant mixture was warmed on a hot plate with stirring to 90° C. and held at this temperature for 2 hours. The resultant mixture was then concentrated to near dryness and partitioned between dichloromethane (0.7 L) and 1 N NaOH (1 L). The resultant mixture was stirred for 1 hour and then filtered to isolate the voluminous solid which had formed. The solids were dried and then partitioned between chloroform (700 mL) and saturated aqueous NaHCO3 (700 mL). The layers were separated, the organic layer was dried over sodium sulfate and concentrated to a residue. The residue was recrystallized in hot heptane/ethyl acetate (1.8:1,840 mL total volume) with initial hot filtration (˜1 g of oily residues removed) and final filter cake washing with heptane/ethyl acetate (3:1, 250 mL total volume) to yield the title compound as a crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64.82 g
Type
reactant
Reaction Step Two
Name
4-methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbaldehyde
Quantity
72.5 g
Type
reactant
Reaction Step Three
Quantity
73.1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
725 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
AP Kollmeier, ES Barnathan, C O'Brien, B Chen… - Annals of Allergy …, 2018 - Elsevier
… Toreforant is a selective histamine 4 receptor antagonist that could be effective in patients … (1:1) to placebo or 30 mg of toreforant once daily through week 24 and followed for 4 weeks. …
Number of citations: 17 www.sciencedirect.com
DL Boyle, SE DePrimo, C Calderon, D Chen… - Inflammation …, 2019 - Springer
… In general, the toreforant safety profile was consistent … in the toreforant- than placebo-treated patients. However, no anemia was observed in the larger phase 2b study or other toreforant …
Number of citations: 9 link.springer.com
RL Thurmond, A Greenspan, W Radziszewski… - The Journal of …, 2016 - jrheum.org
… toreforant phase IIa trial was conducted from December 2009 to November 2010 at 26 sites in 9 countries. The toreforant … death and the possible relationship to toreforant and the H 4 R …
Number of citations: 19 www.jrheum.org
E Frankel, M Song, S Li, J Jiang… - Journal of Drugs in …, 2018 - europepmc.org
… 60 mg Toreforant, respectively. The posterior probabilities of 30 and 60 mg Toreforant inducing a … Toreforant was generally safe and well tolerated. No deaths, serious or opportunistic …
Number of citations: 11 europepmc.org
RL Thurmond - Proceedings for Annual Meeting of The Japanese …, 2018 - jstage.jst.go.jp
… toreforant. Post-hoc analyses in the first study indicated that 100 mg/day of toreforant was … This finding led to a study of toreforant in patients with moderate-to-severe plaque psoriasis. …
Number of citations: 0 www.jstage.jst.go.jp
RL Thurmond, J Venable, B Savall, D La… - … Histamine Receptors in …, 2017 - Springer
… This was overcome by develo** another H 4 R antagonist with a different chemical structure, toreforant, that does not appear to have this side effect. Toreforant has been tested in …
Number of citations: 57 link.springer.com
JY Ma, S Snook, S Garrovillo… - … Journal of Toxicology, 2017 - journals.sagepub.com
… toreforant of colocalized KIM-1 and LAMP-2 immunostaining in the renal tubular epithelium are not conclusive on the role of phospholipidosis in renal toxicity. Toreforant has … , toreforant, …
Number of citations: 4 journals.sagepub.com
EWE Verweij, B Al Araaj, WR Prabhata… - ACS pharmacology & …, 2020 - ACS Publications
The histamine H 4 receptor (H 4 R) activates Gα i -mediated signaling and recruits β-arrestin2 upon stimulation with histamine. β-Arrestins play a regulatory role in G protein-coupled …
Number of citations: 15 pubs.acs.org
NA Massari, MB Nicoud… - British journal of …, 2020 - Wiley Online Library
In the present review, we will discuss the recent advances in the understanding of the role of histamine and histamine receptors in cancer biology. The controversial role of the …
Number of citations: 80 bpspubs.onlinelibrary.wiley.com
EB Thangam, EA Jemima, H Singh, MS Baig… - Frontiers in …, 2018 - frontiersin.org
… trial including toreforant (JNJ 38518168), PF-3893787, and UR-63325. Toreforant (JNJ … Even though, studies are still going on with the H4R antagonist toreforant (JNJ 38518168) …
Number of citations: 379 www.frontiersin.org

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